

# Application Note: Comprehensive Analytical Characterization of 2-Hydroxy-5-iodonicotinic Acid

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## Compound of Interest

Compound Name: 2-Hydroxy-5-iodonicotinic acid

CAS No.: 390360-97-1

Cat. No.: B1278611

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## Introduction

**2-Hydroxy-5-iodonicotinic acid** is a halogenated pyridine derivative with significant potential as a key intermediate in the synthesis of novel pharmaceutical compounds and advanced materials. Its structural features—a pyridine core, a hydroxyl group, a carboxylic acid, and an iodine atom—impart unique chemical properties that are of great interest in drug discovery and development. The rigorous characterization of such molecules is a non-negotiable cornerstone of the development process, essential for ensuring identity, purity, safety, and batch-to-batch consistency.

This guide provides a comprehensive suite of analytical protocols designed for researchers and drug development professionals. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the data generated is not only accurate but also robust and defensible. The described workflows integrate chromatographic, spectroscopic, and thermal analysis techniques to build a complete analytical profile of **2-Hydroxy-5-iodonicotinic acid**.

## Physicochemical & Structural Properties

A foundational understanding of the molecule's basic properties is the first step in any analytical endeavor.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>4</sub> INO <sub>3</sub>	PubChem CID 2764465 (related ester)
Molecular Weight	279.01 g/mol	PubChem CID 2764465 (related ester)
IUPAC Name	5-Iodo-2-hydroxypyridine-3-carboxylic acid	-
CAS Number	133645-35-1	-
Canonical SMILES	<chem>C1=C(C(=O)O)C(=O)N=C(C1)I</chem>	-

## Chromatographic Analysis for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile small molecules due to its high resolution and sensitivity.<sup>[1]</sup> Coupling HPLC with Mass Spectrometry (MS) provides an orthogonal detection method that confirms molecular weight and offers structural insights through fragmentation analysis.

## Rationale for Method Selection

A reverse-phase (RP-HPLC) method is selected as the primary separation technique. The polarity of **2-Hydroxy-5-iodonicotinic acid** makes it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The inclusion of formic acid in the mobile phase serves two key purposes: it protonates the carboxylic acid, leading to better retention and sharper peak shapes, and it facilitates ionization for subsequent mass spectrometry analysis.<sup>[2][3]</sup>

## Experimental Protocol: RP-HPLC-UV/MS

This protocol is designed for the simultaneous assessment of purity by UV detection and confirmation of identity by MS detection.

#### Instrumentation and Materials:

- HPLC system with a quaternary pump, autosampler, and a Diode Array Detector (DAD) or UV detector.
- Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Triple Quadrupole or Q-TOF).[4]
- Analytical Column: C18, 100 mm x 2.1 mm, 2.6  $\mu\text{m}$  particle size.
- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Ultrapure), Formic Acid (LC-MS grade).

#### Preparation of Solutions:

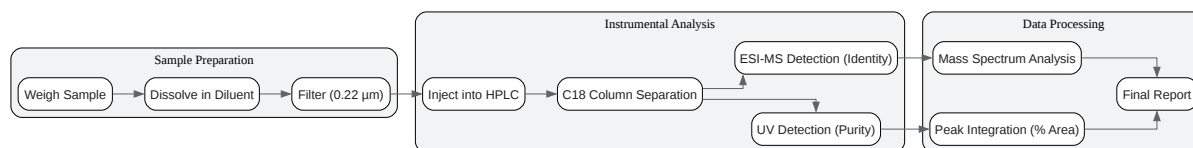
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **2-Hydroxy-5-iodonicotinic acid** reference standard and dissolve in 10 mL of methanol.
- Working Standard Solution (10  $\mu\text{g/mL}$ ): Dilute the stock solution 1:100 with the sample diluent.
- Sample Preparation (10  $\mu\text{g/mL}$ ): Prepare samples by dissolving them in the sample diluent to a target concentration of 10  $\mu\text{g/mL}$ . Filter through a 0.22  $\mu\text{m}$  syringe filter before injection.

#### Chromatographic & MS Conditions:

Parameter	Condition
Column Temperature	30 °C
Flow Rate	0.3 mL/min
Injection Volume	5 µL
UV Detection	254 nm (or scan with DAD for optimal wavelength)
Gradient Elution	5% B to 95% B over 10 minutes, hold for 2 min, return to 5% B and equilibrate for 3 min
Total Run Time	15 minutes
MS Ionization Mode	ESI Negative & Positive (scan both)
Capillary Voltage	3.5 kV
Source Temperature	350 °C
Scan Range (m/z)	50 - 500
Collision Gas	Argon (for MS/MS)

## Workflow and Data Interpretation

The workflow ensures a systematic analysis from sample preparation to data interpretation.



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Caption: Workflow for HPLC-UV/MS analysis.

- Purity: The purity is determined from the UV chromatogram by calculating the area percentage of the main peak relative to the total area of all peaks.
- Identity: The mass spectrometer should detect the molecular ion. In positive mode, this would be the  $[M+H]^+$  ion at  $m/z$  280.9. In negative mode, the  $[M-H]^-$  ion at  $m/z$  278.9 would be observed. MS/MS fragmentation can be used to further confirm the structure by observing losses of  $CO_2$ ,  $H_2O$ , or the iodine atom.

## Spectroscopic Structural Elucidation

While chromatography provides purity data, it relies on comparison to a reference standard for identity. Spectroscopic techniques like NMR and FTIR provide absolute structural information.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous determination of molecular structure.<sup>[5]</sup> By analyzing the chemical environment of  $^1H$  and  $^{13}C$  nuclei, the exact connectivity of atoms can be established.

Rationale for Protocol:

- Solvent: Dimethyl Sulfoxide- $d_6$  (DMSO- $d_6$ ) is chosen for its excellent ability to dissolve polar, acidic compounds and because its deuterium signal provides a stable lock for the spectrometer. The acidic protons (-OH and -COOH) are observable in DMSO- $d_6$ , which is crucial for full characterization.<sup>[5]</sup>
- Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly useful for resolving the aromatic protons.

Experimental Protocol:  $^1H$  and  $^{13}C$  NMR

- Sample Preparation: Dissolve 10-15 mg of **2-Hydroxy-5-iodonicotinic acid** in ~0.7 mL of DMSO- $d_6$  in a clean NMR tube.

- Instrument Setup: Use a 400 MHz NMR spectrometer. Lock onto the DMSO-d<sub>6</sub> signal, and shim the magnetic field for optimal resolution.
- <sup>1</sup>H NMR Acquisition:
  - Pulse Program: Standard single-pulse ('zg30').
  - Number of Scans: 16.
  - Relaxation Delay (d1): 2 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse ('zgpg30').
  - Number of Scans: 1024 or more (<sup>13</sup>C is less sensitive).
  - Relaxation Delay (d1): 2 seconds.

Predicted Spectral Data & Interpretation: The following data are predicted based on established chemical shift principles and data from analogous structures like 2-hydroxy-5-pyridinecarboxylic acid.[6]

Table 3: Predicted <sup>1</sup>H NMR Data (400 MHz, DMSO-d<sub>6</sub>)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	~8.3	d	~2.5
H-6	~8.0	d	~2.5
-COOH	>13.0	br s	-

| -OH | ~11.5 | br s | - |

Table 4: Predicted <sup>13</sup>C NMR Data (101 MHz, DMSO-d<sub>6</sub>)

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-2 (C-OH)	~162
C-3 (C-COOH)	~120
C-4	~148
C-5 (C-I)	~85
C-6	~142

| C=O (-COOH) | ~168 |

- Interpretation: The  $^1\text{H}$  spectrum is expected to show two doublets in the aromatic region, corresponding to the two pyridine ring protons. The large downfield shifts of the -COOH and -OH protons are characteristic and confirm their presence. The  $^{13}\text{C}$  spectrum confirms the six distinct carbon environments, with the carbon attached to the iodine (C-5) appearing significantly upfield due to the heavy atom effect.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of the solid **2-Hydroxy-5-iodonicotinic acid** powder directly onto the ATR crystal.
- Data Acquisition: Record the spectrum from 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . Perform a background scan first.

Predicted Absorption Bands & Interpretation: The spectrum will be dominated by vibrations from the hydroxyl and carbonyl groups.

Table 5: Predicted FTIR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
<b>3300 - 2500 (broad)</b>	<b>O-H stretch</b>	<b>Carboxylic acid O-H</b>
~3200 (broad)	O-H stretch	Phenolic O-H
~1700	C=O stretch	Carboxylic acid C=O
1600 - 1450	C=C and C=N stretch	Pyridine ring
~1250	C-O stretch	Phenolic C-O

| < 600 | C-I stretch | Carbon-Iodine bond |

- Interpretation: The very broad absorption in the 3300-2500 cm<sup>-1</sup> region is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7] A strong, sharp peak around 1700 cm<sup>-1</sup> confirms the carbonyl group. The combination of these bands provides strong evidence for the presence of the carboxylic acid and hydroxyl functional groups.[8]

## Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for characterizing the thermal properties of a substance, such as its melting point, decomposition temperature, and the presence of hydrates or solvates.[9] Performing them simultaneously (STA) improves productivity and simplifies data interpretation.[10]

## Experimental Protocol: Simultaneous TGA-DSC

Instrumentation:

- Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently.

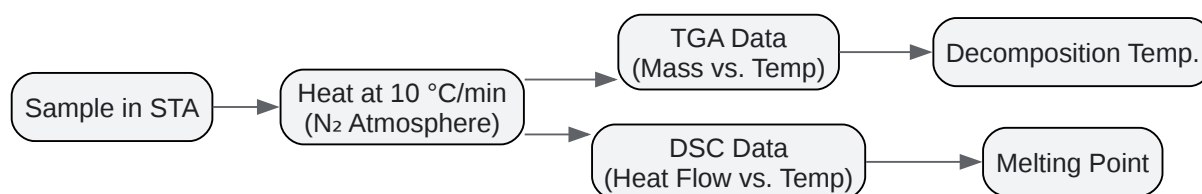
Analytical Conditions:

- Sample Mass: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.
- Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

- Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.

## Data Interpretation

- DSC Curve: An endothermic peak (heat absorption) will indicate the melting point of the compound.[11] The onset temperature of this peak is typically reported as the melting point.
- TGA Curve: The TGA curve tracks mass change as a function of temperature. A stable baseline followed by a sharp drop in mass indicates thermal decomposition.[12] The onset temperature of this mass loss is the decomposition temperature. If the compound were a hydrate, a mass loss step would be observed at lower temperatures (typically <120 °C), corresponding to the loss of water.

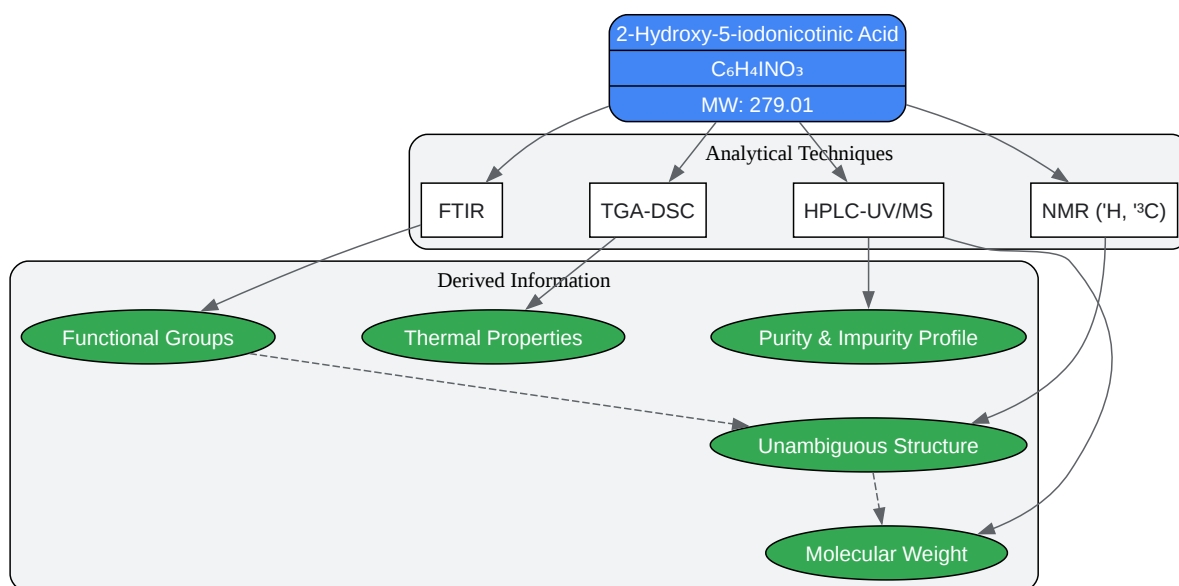


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Caption: Workflow for simultaneous TGA-DSC analysis.

## Integrated Characterization Strategy

No single analytical technique is sufficient for the complete characterization of a new chemical entity. True confidence in the identity, purity, and properties of **2-Hydroxy-5-iodonicotinic acid** is achieved by integrating the data from these orthogonal techniques.



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Caption: Integrated analytical workflow for comprehensive characterization.

This integrated approach provides a self-validating system. For example, the molecular weight determined by MS must match the structure elucidated by NMR. The functional groups identified by FTIR must be consistent with the NMR structure. The purity determined by HPLC ensures that the spectroscopic and thermal data are representative of the main compound and not an impurity. This holistic strategy is fundamental to robust drug development and scientific research.

## References

- PubChem. 2-Hydroxy-5-iodo-nicotinic acid methyl ester. National Center for Biotechnology Information. [\[Link\]](#)
- ChemBK. 2-HYDROXY-5-NITRONICOTINIC ACID. [\[Link\]](#)
- Górska, A., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. *Molecules*, 28(11), 4374. [\[Link\]](#)
- ResearchGate. Experimental and calculated FTIR spectra of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide. [\[Link\]](#)
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. *American Pharmaceutical Review*. [\[Link\]](#)
- IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [\[Link\]](#)
- Taye, K., et al. (2018). development and validation of a single hplc method for the determination of thirteen pharmaceuticals. *World Journal of Pharmacy and Pharmaceutical Sciences*. [\[Link\]](#)
- Zang, X., et al. (2023). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. *Methods in Enzymology*. [\[Link\]](#)
- Sofyan, H., et al. (2019). How to Read and Interpret FTIR Spectroscopy of Organic Material. *Indonesian Journal of Science & Technology*. [\[Link\]](#)
- Sidoli, S., et al. (2015). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. *Journal of Integrated OMICS*. [\[Link\]](#)
- Sobańska, A. W., et al. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. *Acta Poloniae Pharmaceutica*. [\[Link\]](#)
- Semantic Scholar. ATR-FTIR Analysis on Aliphatic Hydrocarbon Bond (CH) Formation and Carboxyl Content during the Ageing of. [\[Link\]](#)

- Yang, P., et al. (2011). HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. *Methods in Molecular Biology*. [[Link](#)]
- Zhu, J., et al. (2006). Comparative study of the H-bond and FTIR spectra between 2,2-hydroxymethyl propionic acid and 2,2-hydroxymethyl butanoic acid. *Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy*. [[Link](#)]
- ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. [[Link](#)]
- Wleklík, K., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. *Pharmaceuticals*. [[Link](#)]

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## Sources

1. [americanpharmaceuticalreview.com](http://americanpharmaceuticalreview.com) [[americanpharmaceuticalreview.com](http://americanpharmaceuticalreview.com)]
2. [pdfs.semanticscholar.org](http://pdfs.semanticscholar.org) [[pdfs.semanticscholar.org](http://pdfs.semanticscholar.org)]
3. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
4. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
5. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
6. 2-Hydroxy-5-pyridinecarboxylic acid(5006-66-6) 1H NMR spectrum [[chemicalbook.com](http://chemicalbook.com)]
7. Comparative study of the H-bond and FTIR spectra between 2,2-hydroxymethyl propionic acid and 2,2-hydroxymethyl butanoic acid - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
8. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
9. [iitk.ac.in](http://iitk.ac.in) [[iitk.ac.in](http://iitk.ac.in)]
10. [perkinelmer.com.ar](http://perkinelmer.com.ar) [[perkinelmer.com.ar](http://perkinelmer.com.ar)]

- [11. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals \[mdpi.com\]](#)
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